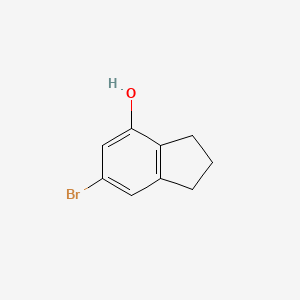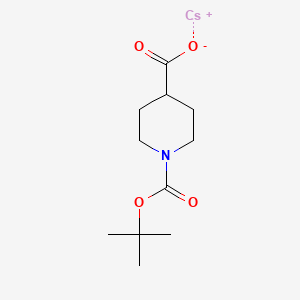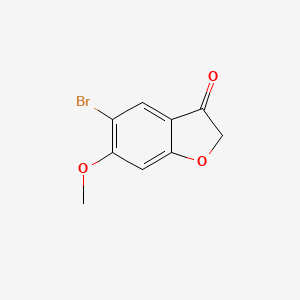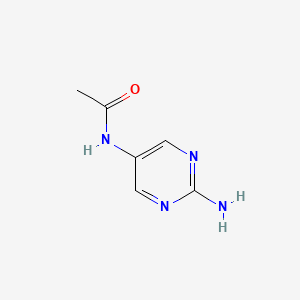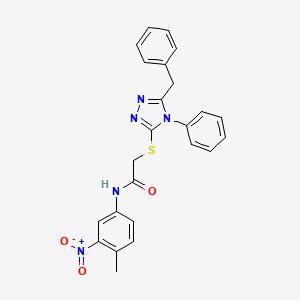
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Dies kann durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen erreicht werden.
Thioetherbildung: Der Triazolring wird dann mit einer Thiolverbindung umgesetzt, um die Thioetherbindung einzuführen.
Acetamidbildung: Schließlich wird die Verbindung mit einem Acetamidderivat acyliert, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen beinhalten häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierter Temperaturen und spezifischer Lösungsmittel umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppe zielen und diese in ein Amin umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperoxybenzoesäure.
Reduktion: Als Reduktionsmittel können Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid verwendet werden.
Substitution: Reagenzien wie Halogene, Nitriermittel oder Sulfonierungsmittel können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte aromatische Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung kann als Baustein in der organischen Synthese verwendet werden, insbesondere bei der Entwicklung neuer Triazol-basierter Verbindungen.
Biologie
In der biologischen Forschung werden Triazolderivate häufig auf ihr Potenzial als Enzyminhibitoren, antimikrobielle Mittel und Antitumormittel untersucht.
Medizin
Industrie
Im Industriesektor können solche Verbindungen bei der Entwicklung neuer Materialien, Agrochemikalien und anderer Spezialchemikalien eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Makromolekülen eingehen, wodurch deren Aktivität und Funktion beeinflusst wird.
Wirkmechanismus
The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,4-Triazolderivate: Diese Verbindungen teilen sich die Triazolringstruktur und zeigen häufig ähnliche biologische Aktivitäten.
Thioetherhaltige Verbindungen: Verbindungen mit Thioetherbindungen sind für ihre Stabilität und ihre einzigartigen chemischen Eigenschaften bekannt.
Nitroaromatische Verbindungen: Diese Verbindungen sind durch das Vorhandensein von Nitrogruppen gekennzeichnet, die ihre Reaktivität und biologische Aktivität beeinflussen können.
Einzigartigkeit
Die Einzigartigkeit von 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C24H21N5O3S |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-17-12-13-19(15-21(17)29(31)32)25-23(30)16-33-24-27-26-22(14-18-8-4-2-5-9-18)28(24)20-10-6-3-7-11-20/h2-13,15H,14,16H2,1H3,(H,25,30) |
InChI-Schlüssel |
PVZPJEQWFAJEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
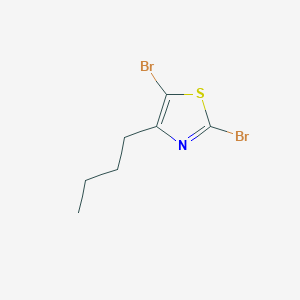
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
